2-D08
2-D08
2-D08 is a synthetic flavone that inhibits sumoylation. It completely inhibits sumoylation in microfluidic electrophoretic mobility shift and kinetic assays at a concentration of 30 µM. 2-D08 inhibits sumoylation of topoisomerase I in the breast cancer cell lines ZR-75-1 and BT-474.2 It specifically disrupts the transfer of SUMO from the E2 enzyme (UBC9) thioester conjugate to the substrate. 2-D08 prevents amyloid-β (Aβ) (1-42) aggregation and Aβ-induced toxicity in PC12 cells. It also has antioxidant properties.
2-D08 is a synthetic flavone that inhibits sumoylation. 2-D08 showed anti-aggregatory and neuroprotective effect
2-D08 is a synthetic flavone that inhibits sumoylation. 2-D08 showed anti-aggregatory and neuroprotective effect
Brand Name:
Vulcanchem
CAS No.:
144707-18-6
VCID:
VC0515891
InChI:
InChI=1S/C15H10O5/c16-10-6-5-9(14(18)15(10)19)13-7-11(17)8-3-1-2-4-12(8)20-13/h1-7,16,18-19H
SMILES:
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C(=C(C=C3)O)O)O
Molecular Formula:
C15H10O5
Molecular Weight:
270.24 g/mol
2-D08
CAS No.: 144707-18-6
Cat. No.: VC0515891
Molecular Formula: C15H10O5
Molecular Weight: 270.24 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-D08 is a synthetic flavone that inhibits sumoylation. It completely inhibits sumoylation in microfluidic electrophoretic mobility shift and kinetic assays at a concentration of 30 µM. 2-D08 inhibits sumoylation of topoisomerase I in the breast cancer cell lines ZR-75-1 and BT-474.2 It specifically disrupts the transfer of SUMO from the E2 enzyme (UBC9) thioester conjugate to the substrate. 2-D08 prevents amyloid-β (Aβ) (1-42) aggregation and Aβ-induced toxicity in PC12 cells. It also has antioxidant properties. 2-D08 is a synthetic flavone that inhibits sumoylation. 2-D08 showed anti-aggregatory and neuroprotective effect |
|---|---|
| CAS No. | 144707-18-6 |
| Molecular Formula | C15H10O5 |
| Molecular Weight | 270.24 g/mol |
| IUPAC Name | 2-(2,3,4-trihydroxyphenyl)chromen-4-one |
| Standard InChI | InChI=1S/C15H10O5/c16-10-6-5-9(14(18)15(10)19)13-7-11(17)8-3-1-2-4-12(8)20-13/h1-7,16,18-19H |
| Standard InChI Key | JJAXTFSPCLZPIW-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C(=C(C=C3)O)O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C(=C(C=C3)O)O)O |
| Appearance | Solid powder |
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